molecular formula C36H29NO4 B2769260 Fmoc-Sieber-polystyrene resin CAS No. 915706-90-0

Fmoc-Sieber-polystyrene resin

Cat. No. B2769260
M. Wt: 539.631
InChI Key: RDRBIXSNGAYLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Sieber-polystyrene resin, also known as Sieber Resin or Sieber Amide Resin, is an acid-labile carrier used for solid-phase synthesis of peptide amides . It is often used in the synthesis of protected peptide fragments in fragment condensation strategies for the synthesis of long peptides .


Synthesis Analysis

The synthesis of peptides using Fmoc-Sieber-polystyrene resin involves solid-phase peptide synthesis (SPPS) techniques . The key steps of Fmoc-SPPS include: (1) anchoring of the first Fmoc-protected amino acid onto a linker-modified resin, (2) N-terminal peptide assembly through consecutive cycles of Fmoc-deprotection and coupling of the N α-Fmoc-protected and acid-activated amino acids, and (3) removal of the side chain protecting groups and release of the fully assembled peptide from the resin via acid treatment .


Molecular Structure Analysis

The molecular structure of the Fmoc-Sieber-polystyrene resin is determined by the Fmoc group as the N α -protecting group (Fmoc-SPPS) and the resin itself . The resin is a polymer which swells in organic solvents and expands as the peptide grows .


Chemical Reactions Analysis

The chemical reactions involved in the use of Fmoc-Sieber-polystyrene resin are primarily those of solid-phase peptide synthesis (SPPS) . This includes the coupling of the first Fmoc-amino acid to the resin, the removal of the temporary protecting group masking the α-amino group, and the continuation of the synthesis cycle from the C-terminus towards the N-terminus until the desired protected peptide is obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of the Fmoc-Sieber-polystyrene resin are determined by the resin and the linker . The resin determines the physical properties, such as the swelling of the peptidylresin, and may also limit the conditions and chemistries under which the resins are stable .

Scientific Research Applications

“Fmoc-Sieber-polystyrene resin” is commonly used in Fmoc Solid-Phase Peptide Synthesis (Fmoc SPPS) . Here’s a brief overview of its application:

  • Summary of the Application : Fmoc SPPS is a method of choice for producing synthetic peptides, which are important as therapeutics and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design . The Fmoc group serves as the N α -protecting group during the synthesis .
  • Methods of Application or Experimental Procedures : In Fmoc SPPS, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its C α -carboxylic acid group to a resin . The resin is a polymer which swells in organic solvents and expands as the peptide grows . Following coupling of the first amino acid to the resin, the temporary protecting group masking the α-amino group is removed . The synthesis cycle is continued from the C-terminus towards the N-terminus until the desired protected peptide is obtained .
  • Results or Outcomes : The product is then cleaved from the resin concurrently with the semipermanent side-chain protecting groups, isolated, and characterized . This method allows for the synthesis of peptides in virtually any scale and the introduction of non-proteinogenic amino acids or posttranslational modifications during synthesis .
  • Organic Synthesis of Acid-Sensitive Compounds

    • Application Summary : Fmoc-Sieber-polystyrene resin is used in the organic synthesis of acid-sensitive compounds . These compounds are sensitive to acid and can decompose or react undesirably when exposed to acidic conditions. The resin provides a stable environment for these compounds during synthesis .
    • Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. Generally, the compound is synthesized on the resin, which acts as a solid support and protects the compound from acidic conditions .
    • Results or Outcomes : The result is the successful synthesis of acid-sensitive compounds, which can then be used in further reactions or analyses .
  • Targeted Synthesis of Primary Amines and N-Alkylated Secondary Carboxyamides

    • Application Summary : Fmoc-Sieber-polystyrene resin can be used for the targeted synthesis of primary amines and N-alkylated secondary carboxyamides . These compounds have various applications in pharmaceuticals and other chemical industries .
    • Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. Generally, the compound is synthesized on the resin, which acts as a solid support .
    • Results or Outcomes : The result is the successful synthesis of primary amines and N-alkylated secondary carboxyamides, which can then be used in further reactions or analyses .
  • Synthesis of Acid-Sensitive Compounds

    • Application Summary : Fmoc-Sieber-polystyrene resin is used in the organic synthesis of acid-sensitive compounds . These compounds are sensitive to acid and can decompose or react undesirably when exposed to acidic conditions. The resin provides a stable environment for these compounds during synthesis .
    • Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. Generally, the compound is synthesized on the resin, which acts as a solid support and protects the compound from acidic conditions .
    • Results or Outcomes : The result is the successful synthesis of acid-sensitive compounds, which can then be used in further reactions or analyses .
  • Synthesis of Primary Amines and N-Alkylated Secondary Carboxyamides

    • Application Summary : Fmoc-Sieber-polystyrene resin can be used for the targeted synthesis of primary amines and N-alkylated secondary carboxyamides . These compounds have various applications in pharmaceuticals and other chemical industries .
    • Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. Generally, the compound is synthesized on the resin, which acts as a solid support .
    • Results or Outcomes : The result is the successful synthesis of primary amines and N-alkylated secondary carboxyamides, which can then be used in further reactions or analyses .

Future Directions

The future of Fmoc-Sieber-polystyrene resin lies in its continued use in the synthesis of peptides for various applications, including as therapeutics and for research purposes . Its use in solid-phase peptide synthesis (SPPS) makes it a valuable tool in the production of peptides, especially for peptides less than 50 residues .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29NO4/c1-23-14-16-24(17-15-23)21-39-25-18-19-31-34(20-25)41-33-13-7-6-12-30(33)35(31)37-36(38)40-22-32-28-10-4-2-8-26(28)27-9-3-5-11-29(27)32/h2-20,32,35H,21-22H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBIXSNGAYLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(C4=CC=CC=C4O3)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Sieber-PS resin

Citations

For This Compound
3
Citations
P Rohse, V Wittmann - Chemistry–A European Journal, 2016 - Wiley Online Library
… was performed manually on NovaSyn TentaGel Sieber resin (Merck Millipore, resin loading 0.2 mmol g −1 ) in 0.2 mmol scale for cyclic peptides and on Fmoc-Sieber-polystyrene resin (…
D Hudecz, SB Sigurdardóttir, SC Christensen… - Plos one, 2021 - journals.plos.org
… Fmoc-amino acids, HATU, and Fmoc-Sieber-polystyrene resin were purchased from Iris Biotech GMBH (Marktredwitz, Germany), Boc-Gly-OH from Bachem (Bubendorf, Switzerland), …
Number of citations: 2 journals.plos.org
C Hempel, AJ Urquhart, TL Andresen - 2021 - orbit.dtu.dk
… Fmoc-amino acids, HATU, and Fmoc-Sieber-polystyrene resin were purchased from Iris Biotech GMBH (Marktredwitz, Germany), Boc-Gly-OH from Bachem (Bubendorf, Switzerland), …
Number of citations: 0 orbit.dtu.dk

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